Chrysosplenol D
Chrysosplenol D
3',4',5-trihydroxy-3,6,7-trimethoxyflavone is a trimethoxyflavone that is the 3,6,7-trimethyl ether derivative of quercetagetin. It has a role as an antineoplastic agent and a metabolite. It is a trihydroxyflavone and a trimethoxyflavone. It is functionally related to a quercetagetin.
Chrysosplenol D is a natural product found in Acanthospermum australe, Chrysosplenium grayanum, and other organisms with data available.
See also: Vitex negundo fruit (part of).
Chrysosplenol D is a natural product found in Acanthospermum australe, Chrysosplenium grayanum, and other organisms with data available.
See also: Vitex negundo fruit (part of).
Brand Name:
Vulcanchem
CAS No.:
14965-20-9
VCID:
VC20985686
InChI:
InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3
SMILES:
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC
Molecular Formula:
C18H16O8
Molecular Weight:
360.3 g/mol
Chrysosplenol D
CAS No.: 14965-20-9
Cat. No.: VC20985686
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 3',4',5-trihydroxy-3,6,7-trimethoxyflavone is a trimethoxyflavone that is the 3,6,7-trimethyl ether derivative of quercetagetin. It has a role as an antineoplastic agent and a metabolite. It is a trihydroxyflavone and a trimethoxyflavone. It is functionally related to a quercetagetin. Chrysosplenol D is a natural product found in Acanthospermum australe, Chrysosplenium grayanum, and other organisms with data available. See also: Vitex negundo fruit (part of). |
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CAS No. | 14965-20-9 |
Molecular Formula | C18H16O8 |
Molecular Weight | 360.3 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one |
Standard InChI | InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 |
Standard InChI Key | BYWLLSQTJBXAPV-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC |
Appearance | Yellow powder |
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